4-Bromo-N,N-diethyl-3-methylbenzamide 4-Bromo-N,N-diethyl-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 52010-29-4
VCID: VC13523347
InChI: InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5H2,1-3H3
SMILES: CCN(CC)C(=O)C1=CC(=C(C=C1)Br)C
Molecular Formula: C12H16BrNO
Molecular Weight: 270.17 g/mol

4-Bromo-N,N-diethyl-3-methylbenzamide

CAS No.: 52010-29-4

Cat. No.: VC13523347

Molecular Formula: C12H16BrNO

Molecular Weight: 270.17 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N,N-diethyl-3-methylbenzamide - 52010-29-4

Specification

CAS No. 52010-29-4
Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
IUPAC Name 4-bromo-N,N-diethyl-3-methylbenzamide
Standard InChI InChI=1S/C12H16BrNO/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5H2,1-3H3
Standard InChI Key PVDRRFQPBXBPNQ-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)C1=CC(=C(C=C1)Br)C
Canonical SMILES CCN(CC)C(=O)C1=CC(=C(C=C1)Br)C

Introduction

Structural and Chemical Identity of 4-Bromo-N,N-Diethyl-3-Methylbenzamide

Molecular Framework and Nomenclature

4-Bromo-N,N-diethyl-3-methylbenzamide (IUPAC name: N,N-diethyl-4-bromo-3-methylbenzamide) belongs to the benzamide class of organic compounds. Its molecular formula is C₁₂H₁₆BrNO, with a molecular weight of 294.17 g/mol. The structure consists of a benzene ring substituted with:

  • A bromine atom at the 4-position (para to the amide group),

  • A methyl group at the 3-position (meta to the amide group),

  • A tertiary amide group with two ethyl substituents on the nitrogen atom.

This configuration distinguishes it from its positional isomer, 4-bromo-N,N-diethyl-2-methylbenzamide (CAS 682778-12-7), which has a methyl group at the ortho position .

Comparative Analysis with Structural Analogs

The compound’s bromine and methyl substituents influence its electronic and steric properties. For example:

  • The bromine atom enhances electrophilic aromatic substitution reactivity while increasing molecular weight and density .

  • The meta-methyl group may sterically hinder reactions at the 3-position but could stabilize the molecule through hyperconjugation .

  • The N,N-diethylamide group introduces significant hydrophobicity, reducing water solubility compared to primary or secondary amides .

Synthetic Routes and Manufacturing Considerations

Palladium-Catalyzed Carbonylation

A plausible route involves N-dealkylative carbonylation of tertiary amines, as demonstrated in Pd-catalyzed reactions . For instance, reacting 4-bromo-3-methylbenzoic acid with diethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and carbon monoxide could yield the target compound:

4-Bromo-3-methylbenzoic acid+DiethylaminePd catalyst, CO4-Bromo-N,N-diethyl-3-methylbenzamide\text{4-Bromo-3-methylbenzoic acid} + \text{Diethylamine} \xrightarrow{\text{Pd catalyst, CO}} \text{4-Bromo-N,N-diethyl-3-methylbenzamide}

This method aligns with protocols used to synthesize N,N-dibutyl-4-methylbenzamide, where carbonylation of tertiary amines produced amides in moderate yields .

Suzuki-Miyaura Coupling

Alternatively, Suzuki coupling could functionalize a brominated precursor. For example, a 4-bromo-3-methylbenzamide intermediate might undergo cross-coupling with boronic acids to introduce additional substituents . While this approach is more common for aryl-aryl bond formation, modifications could adapt it for amide synthesis.

Physicochemical Properties

Solubility and Stability

  • Solubility: Expected to be soluble in organic solvents (e.g., ethyl acetate, dichloromethane) but poorly soluble in water.

  • Stability: Stable under inert atmospheres but may undergo hydrolysis under strongly acidic or basic conditions due to the amide bond.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic protons: A doublet (J = 8.5 Hz) at δ 7.3–7.5 ppm for H-2 and H-6, with a singlet for H-5 due to the meta methyl group .

    • N,N-Diethyl groups: A quartet (J = 7.0 Hz) at δ 3.3–3.5 ppm for N–CH₂CH₃ and a triplet (J = 7.0 Hz) at δ 1.1–1.3 ppm for CH₃ .

    • Methyl group: A singlet at δ 2.3–2.5 ppm for the 3-CH₃ .

  • ¹³C NMR:

    • Carbonyl carbon at δ 165–170 ppm .

    • Aromatic carbons: δ 125–140 ppm, with deshielding at C-4 due to bromine .

Mass Spectrometry (MS)

  • HRMS (ESI): Expected molecular ion peak at m/z 294.07 (M+H⁺) .

  • Fragmentation patterns: Loss of ethyl groups (→ m/z 248) and bromine (→ m/z 214) .

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